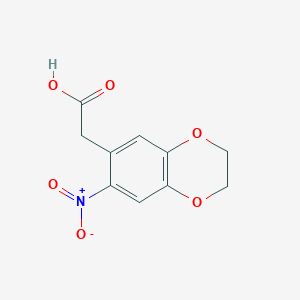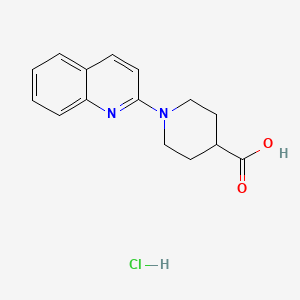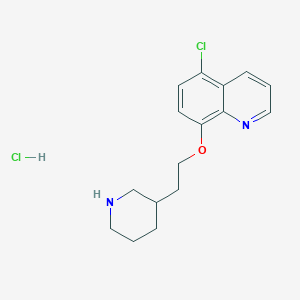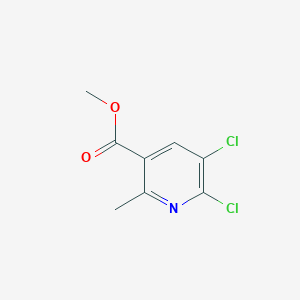![molecular formula C17H19Cl2NO B1426419 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219967-53-9](/img/structure/B1426419.png)
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
Vue d'ensemble
Description
This compound is a chlorinated biphenyl with a pyrrolidinylmethyl ether group. Chlorinated biphenyls are a group of organic compounds with wide applications, including in the production of coolants, insulating materials, and lubricants . The pyrrolidinylmethyl ether group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic ring structures of the biphenyl and pyrrolidine groups, with the chlorine atom attached to one of the carbon atoms in the biphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorine atom and the pyrrolidinylmethyl ether group. Chlorinated biphenyls are typically solid at room temperature and have low water solubility .Applications De Recherche Scientifique
Synthesis of Complex Compounds : In the synthesis of complex organic compounds, derivatives of biphenyl ethers, including those related to 3-Chloro[1,1'-biphenyl]-4-yl, play a crucial role. For instance, Hu, Li, and Huang (2006) demonstrated the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, where similar compounds were utilized (Hu, Li, & Huang, 2006).
Metal–Organic Network Formation : In the field of metal–organic frameworks, compounds similar to 3-Chloro[1,1'-biphenyl]-4-yl have been used. For example, Zang et al. (2009) worked on the synthesis of metal–organic networks, where biphenyl compounds played a significant role (Zang et al., 2009).
Optical and Dielectric Material Research : Jang et al. (2007) explored the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. Compounds like 3-Chloro[1,1'-biphenyl]-4-yl are often used in the synthesis of such materials (Jang et al., 2007).
Catalysis and Reaction Mechanism Studies : In the study of reaction mechanisms and catalysis, these types of compounds are often involved. For example, Naito et al. (1996) researched the formation of oxonium ylide by laser flash photolysis of (biphenyl-4-yl)chlorodiazirine in ethers (Naito et al., 1996).
Polymer Science : In the field of polymer science, such compounds are used for various applications. Habaue et al. (2003) synthesized poly(1,4-naphthylene) bearing a crown ether side chain by asymmetric oxidative coupling polymerization, where similar structures to 3-Chloro[1,1'-biphenyl]-4-yl were essential (Habaue et al., 2003).
Propriétés
IUPAC Name |
3-[(2-chloro-4-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVMFQBIDDQHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride | |
CAS RN |
1219967-53-9 | |
| Record name | Pyrrolidine, 3-[[(3-chloro[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426349.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)

![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)